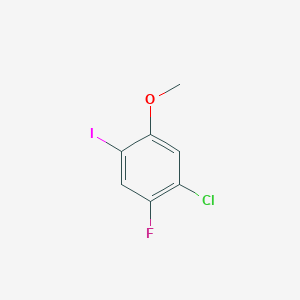

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Description

Significance of Aryl Halides and Ethers in Synthetic Organic Chemistry

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental components in synthetic organic chemistry. iitk.ac.innumberanalytics.comchemistrylearner.com Their importance stems from their role as versatile intermediates in the creation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.innumberanalytics.comfiveable.me The carbon-halogen bond in aryl halides allows for a variety of transformations, most notably in cross-coupling reactions like the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. chemistrylearner.comfiveable.me The stability of the aromatic ring makes aryl halides generally less reactive than their aliphatic counterparts, which allows for selective activation and functionalization. chemistrylearner.comfiveable.me

Similarly, aryl ethers, compounds containing an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are significant in organic chemistry. numberanalytics.comalfa-chemistry.com They are widely used as solvents due to their relative inertness and ability to dissolve a broad range of organic compounds. alfa-chemistry.comfiveable.mesolubilityofthings.com Beyond their use as solvents, aryl ethers are crucial structural motifs in many biologically active compounds, fragrances, and pharmaceuticals. alfa-chemistry.comfiveable.me The ether functionality can influence a molecule's stability and solubility, and the aromatic portion can undergo electrophilic substitution reactions, allowing for further molecular modification. fiveable.me

Role of Fluorine, Chlorine, Iodine, and Methoxy (B1213986) Functionalities in Aromatic Systems

The presence of specific functional groups such as fluorine, chlorine, iodine, and methoxy groups dramatically alters the electronic and steric properties of an aromatic ring, thereby dictating its reactivity and potential applications.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect on the aromatic ring. This generally decreases the ring's reactivity towards electrophilic substitution. numberanalytics.com The incorporation of fluorine can enhance a molecule's thermal stability, chemical resistance, and metabolic stability, properties that are highly desirable in pharmaceuticals and materials science. numberanalytics.comnih.gov The small size of the fluorine atom means it often introduces minimal steric hindrance. numberanalytics.com

Chlorine: Chlorine also acts as an electron-withdrawing group through induction, but it can donate electron density to the aromatic ring via resonance. eurochlor.org This dual electronic nature influences the reactivity of the aromatic system. The introduction of chlorine atoms into a molecule can substantially improve its biological activity, a strategy often employed in the development of drugs and crop protection agents. eurochlor.orgnih.gov Chlorine's size and electronic effects can be used to modulate a compound's lipophilicity and its binding affinity to biological targets. nih.gov

Iodine: The carbon-iodine bond is the weakest among the halogens, making iodinated aromatic compounds highly valuable as synthetic intermediates. fiveable.me The iodine atom is an excellent leaving group in nucleophilic aromatic substitution and is particularly reactive in various cross-coupling reactions. fiveable.mefiveable.me This reactivity allows for the versatile introduction of other functional groups, making aromatic iodides key building blocks in the synthesis of complex molecules. fiveable.me

Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. vaia.comstackexchange.com This effect strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. vaia.com While it also has a weaker electron-withdrawing inductive effect due to the oxygen's electronegativity, the resonance effect is typically dominant. stackexchange.com This functionality is common in natural products and pharmaceuticals, where it can influence receptor binding and metabolic pathways. nih.gov

Overview of Synthetic Challenges for Asymmetrically Substituted Aromatic Compounds

The synthesis of asymmetrically substituted aromatic compounds, also known as polysubstituted arenes, presents significant challenges for chemists. nih.govrsc.org A primary difficulty lies in controlling the regioselectivity of the reactions—that is, ensuring that substituents are introduced at the correct positions on the aromatic ring. fiveable.me

When multiple substituents are already present, their combined directing effects can be complex and sometimes conflicting, potentially leading to the formation of a mixture of isomers that are difficult to separate. fiveable.melibretexts.org The order in which substituents are introduced is therefore critical to the success of a synthetic route. libretexts.orgpressbooks.pub Furthermore, steric hindrance from bulky substituents can prevent reactions at adjacent positions, favoring substitution at more accessible sites. fiveable.me The presence of strongly deactivating groups (like nitro groups) can render the ring too unreactive for certain reactions, such as Friedel-Crafts alkylation, further complicating multi-step syntheses. libretexts.org Overcoming these challenges often requires the development of novel synthetic methodologies, the use of protecting groups, or intricate, multi-step reaction sequences. rsc.org

Research Scope and Objectives for 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

The specific compound, this compound, is a highly functionalized aromatic molecule. While extensive dedicated research on this particular compound is not widely published, its structure suggests its primary role as a versatile intermediate in organic synthesis. The research scope and objectives surrounding this molecule can be inferred from the distinct properties of its substituents.

The primary objective for synthesizing and utilizing this compound would be to leverage the differential reactivity of its three distinct halogen atoms. The iodine atom, being the most reactive and best leaving group, is the logical site for initial modification, likely via cross-coupling reactions to introduce new carbon-based fragments. The chlorine and fluorine atoms are significantly less reactive under these conditions, allowing for selective functionalization of the iodine position.

Subsequent research objectives could involve the selective substitution of the chlorine atom, which is more challenging than modifying the iodine but more feasible than displacing the fluorine. The fluorine atom, due to the strength of the carbon-fluorine bond, would likely remain as a permanent feature of the molecular scaffold, serving to modulate the final product's electronic properties, lipophilicity, and metabolic stability. The methoxy group acts as a powerful activating and directing group, influencing the reactivity of the ring in any potential electrophilic substitution reactions, although the presence of three deactivating halogens would make such reactions difficult.

Therefore, the main research focus for this compound is its application as a precisely designed building block for constructing complex, polyfunctional molecules, such as active pharmaceutical ingredients or advanced materials, where the specific placement of each substituent is critical to the target's function.

Chemical Compound Data

Below are the key identifiers and properties for the subject compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFIO |

| Molecular Weight | 286.47 g/mol |

| CAS Number | 741715-69-5 |

| Synonyms | 2-Chloro-1-fluoro-5-iodo-4-methoxybenzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRTYHYKBJNCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Chloro 2 Fluoro 4 Iodo 5 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene was found in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Experimental ¹⁹F NMR data, which is crucial for characterizing fluorine-containing compounds, was not found for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No information regarding the application of 2D NMR techniques for the structural elucidation of this compound is publicly available.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

Specific experimental HRMS data that would confirm the elemental composition and exact mass of this compound is not available in the public scientific literature or databases.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile organic compounds. unito.it In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the molecule is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound (C₇H₅ClFIO), the exact molar mass is 285.90 g/mol . uni.lu The presence of chlorine and iodine atoms would produce characteristic isotopic patterns for any fragments containing them, aiding in their identification. docbrown.info

The fragmentation pattern provides crucial information about the molecule's structure. Cleavage of the substituents from the aromatic ring is a primary fragmentation pathway. The loss of the iodine atom, being the weakest bond, is expected to be a prominent fragmentation step. Other likely fragmentations include the loss of a methyl group (-CH₃) from the methoxy (B1213986) ether, the entire methoxy group (-OCH₃), and the chlorine atom. The stability of the resulting carbocations influences the relative abundance of the fragment ions observed in the spectrum.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 286 | [C₇H₅³⁵Cl¹⁹F¹²⁷I¹⁶O]⁺ | Molecular Ion (M⁺) |

| 271 | [C₆H₂³⁵Cl¹⁹F¹²⁷I¹⁶O]⁺ | ∙CH₃ |

| 255 | [C₇H₅³⁵Cl¹⁹F¹²⁷I]⁺ | ∙OCH₃ |

| 251 | [C₇H₅¹⁹F¹²⁷I¹⁶O]⁺ | ∙Cl |

| 159 | [C₇H₅³⁵Cl¹⁹F¹⁶O]⁺ | ∙I |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.com The IR spectrum of this compound would exhibit a unique pattern of absorption bands corresponding to the vibrations of its specific bonds and structural motifs.

The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). docbrown.info Key absorptions for this compound are expected for the aromatic C-H stretching, aromatic C=C stretching, C-O ether stretching, and the carbon-halogen bond vibrations. The asymmetric and symmetric stretching of the C-O-C ether linkage are characteristic and typically strong. bartleby.com The C-halogen stretching frequencies are dependent on the mass of the halogen atom; thus, the C-F, C-Cl, and C-I bonds will absorb in distinct regions of the spectrum. okstate.edulibretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2960-2850 | -OCH₃ C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1275-1200 | Aryl-O Asymmetric Stretch | Strong |

| 1150-1085 | C-F Stretch | Strong |

| 1075-1020 | Aryl-O Symmetric Stretch | Medium |

| 850-550 | C-Cl Stretch | Medium-Strong |

| ~500 | C-I Stretch | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray analysis would unequivocally confirm the substitution pattern on the benzene (B151609) ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice. The packing is governed by intermolecular forces. nih.gov Given the array of halogen substituents, halogen bonding is a likely and significant interaction influencing the crystal packing, particularly involving the highly polarizable iodine atom acting as a halogen bond donor. acs.orgresearchgate.netscience.gov Other potential interactions include C-H···O and C-H···F hydrogen bonds, as well as π–π stacking between the aromatic rings of adjacent molecules. researchgate.net The orientation of the methoxy group relative to the plane of the benzene ring would also be precisely determined. psu.edu

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Exact measurements of intramolecular distances and angles. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., halogen bonds, hydrogen bonds). |

| Crystal Packing Diagrams | Visualization of the three-dimensional arrangement of molecules in the crystal. |

Reactivity and Reaction Mechanisms of 1 Chloro 2 Fluoro 4 Iodo 5 Methoxybenzene

Reaction Pathways Influenced by Halogen and Methoxy (B1213986) Substituents

The reactivity of 1-chloro-2-fluoro-4-iodo-5-methoxybenzene is a consequence of the combined electronic and steric effects of its four distinct substituents. The methoxy group (-OCH3) is a strong electron-donating group through resonance, activating the ring towards electrophilic attack. Conversely, the halogens (chloro, fluoro, and iodo) are deactivating due to their inductive electron-withdrawing effects, although they also possess electron-donating resonance effects.

While the benzene (B151609) ring itself is electron-rich, the carbon atoms bonded to the halogens are potential electrophilic centers for nucleophilic attack, particularly in the context of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most susceptible to oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds. Consequently, reactions such as Suzuki, Stille, and Sonogashira couplings are expected to occur selectively at the C4 position.

The methoxy group is a powerful ortho, para-directing group, strongly activating the positions ortho and para to it for electrophilic aromatic substitution. In this compound, the positions ortho to the methoxy group are C4 and C6. The C4 position is already substituted with iodine. Therefore, electrophilic attack is most likely to be directed to the C6 position. The combined deactivating inductive effects of the halogens will somewhat temper this reactivity compared to anisole itself. The directing effects of the halogens (ortho, para-directing but deactivating) also need to be considered. The fluorine and chlorine atoms would direct incoming electrophiles to their para positions, which are C5 (occupied by methoxy) and C4 (occupied by iodine) for fluorine, and C4 (occupied by iodine) and C6 for chlorine. The alignment of the directing effects of the methoxy and chlorine groups towards the C6 position further enhances the likelihood of substitution at this site.

Halogen-Dance and Regioisomeric Interconversion Phenomena

Halogen-dance reactions are base-catalyzed migrations of halogen atoms on an aromatic ring, driven by the formation of a more stable carbanion intermediate. In polyhalogenated aromatic compounds, this phenomenon can lead to complex mixtures of regioisomers. For this compound, treatment with a strong base, such as an organolithium reagent or a lithium amide, could initiate deprotonation at one of the available C-H positions (C3 or C6). The relative acidity of these protons is influenced by the adjacent substituents. The inductive effects of the halogens would increase the acidity of the neighboring protons.

Following deprotonation, a "halogen dance" could occur, where the iodine atom, being the most prone to migration among the halogens, could potentially shift to a different position on the ring if a thermodynamically more stable aryl anion can be formed. However, the fluorine and chlorine atoms are generally not observed to participate in halogen dance reactions. The stability of the potential aryl anion intermediates would be the determining factor for any such rearrangement.

Regioselectivity in Further Functionalization Reactions

The regioselectivity of further functionalization reactions on this compound is dictated by the inherent reactivity of the different positions on the ring.

Metal-mediated reactions: As mentioned, the C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.

Directed ortho-metalation (DoM): The methoxy group is a potent directing group for ortho-lithiation. Treatment with a strong lithium base could lead to deprotonation at the C6 position, which is ortho to the methoxy group. The resulting aryllithium species can then be trapped with various electrophiles, providing a route to functionalize the C6 position.

Electrophilic Aromatic Substitution: As discussed in section 4.1.2, electrophilic attack is predicted to occur predominantly at the C6 position, guided by the strong activating and directing effect of the methoxy group.

| Reaction Type | Predicted Major Site of Functionalization | Influencing Factors |

| Metal-Catalyzed Cross-Coupling | C4 | Weaker C-I bond strength |

| Directed ortho-Metalation | C6 | Directing effect of the methoxy group |

| Electrophilic Aromatic Substitution | C6 | Activating and directing effect of the methoxy group |

Mechanistic Investigations of Halogenation, Dehalogenation, and Alkoxylation Processes

Halogenation: Further halogenation would likely proceed via an electrophilic aromatic substitution mechanism. The incoming electrophilic halogen species would be attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton would restore aromaticity and yield the halogenated product, likely at the C6 position.

Dehalogenation: Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation or treatment with reducing agents. The C-I bond would be the most readily cleaved under these conditions due to its lower bond energy.

Alkoxylation: Nucleophilic aromatic substitution to replace one of the halogens with an alkoxide is generally difficult on unactivated aryl halides. However, under specific catalytic conditions (e.g., Buchwald-Hartwig amination conditions adapted for alkoxylation), it might be possible. The relative reactivity of the halogens would likely follow the order I > Cl > F for such reactions.

C-H Oxidative Addition and Functionalization Strategies in Fluoroarenes

The presence of a fluorine atom in an aromatic ring can influence C-H activation reactions. Transition metal complexes can undergo oxidative addition into a C-H bond, a key step in many C-H functionalization reactions. In fluoroarenes, C-H bonds ortho to the fluorine atom are often more reactive towards oxidative addition. This is attributed to a combination of electronic effects, where the electronegative fluorine atom can stabilize the resulting metal-carbon bond, and potential coordination of the fluorine to the metal center, which can direct the C-H activation.

Computational and Theoretical Chemistry Studies on 1 Chloro 2 Fluoro 4 Iodo 5 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the molecular stability of halogenated aromatic compounds. For a molecule like 1-chloro-2-fluoro-4-iodo-5-methoxybenzene, these calculations would provide insights into bond lengths, bond angles, charge distribution, and orbital energies.

The stability of substituted benzenes is influenced by the electronic effects of the substituents. Halogens (Cl, F, I) exert a dual influence: they are electronegative, withdrawing electron density from the aromatic ring through the sigma bond (inductive effect, -I), and they possess lone pairs that can be donated to the pi-system of the ring (mesomeric effect, +M). The methoxy (B1213986) group (-OCH3) is a strong electron-donating group through the mesomeric effect (+M) and weakly electron-withdrawing through the inductive effect (-I).

Table 1: Predicted Relative Stability Parameters for Polychlorinated Aromatic Compounds (Illustrative for this compound)

| Parameter | Influence on Stability | Predicted Effect on this compound |

| Degree of Halogenation | Generally increases stability | The presence of three halogen atoms contributes to the overall stability. |

| Intra-ring Interactions | Steric hindrance between adjacent bulky groups can decrease stability. | The adjacent chloro and fluoro groups may introduce some steric strain, slightly destabilizing the planar conformation of the benzene (B151609) ring. |

| Electron-Donating/Withdrawing Balance | A balance of these effects influences reactivity and stability. | The strong electron-donating methoxy group will significantly influence the electronic properties, likely activating the ring towards certain reactions. |

This table is illustrative and based on general principles and findings for related compounds.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms and characterizing the transition states of chemical reactions. For this compound, a particularly relevant reaction to study would be nucleophilic aromatic substitution (SNA r). dur.ac.uknih.govresearchgate.netnih.govresearchgate.net The presence of multiple halogen substituents, which can act as leaving groups, and the activating effect of the methoxy group make this a rich system for mechanistic investigation.

Computational studies, often using DFT, can map the potential energy surface of a reaction, identifying intermediates and the transition states that connect them. For an SNA r reaction on this compound, calculations would likely investigate the relative ease of substitution at the positions bearing the chloro, fluoro, and iodo groups. The stability of the intermediate Meisenheimer complex, a key species in many SNA r reactions, would be a focus of such a study. nih.gov

Recent computational work has also highlighted the existence of concerted SNA r (cSNA r) mechanisms, which proceed without a stable intermediate. nih.govresearchgate.net Whether the reaction of this compound with a nucleophile proceeds via a stepwise or concerted mechanism would depend on the nature of the nucleophile, the leaving group, and the solvent, all of which can be modeled computationally. Transition state analysis would reveal the geometry and energy of the highest energy point along the reaction coordinate, providing crucial information about the reaction kinetics.

Table 2: Predicted Parameters for a Hypothetical SNAr Reaction on a Halogenated Anisole Derivative

| Parameter | Description | Predicted Value (Illustrative) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Would vary depending on the leaving group (I > Cl > F is a common trend for leaving group ability). |

| Reaction Enthalpy (ΔH) | The overall change in heat during the reaction. | Would indicate whether the substitution is exothermic or endothermic. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Would show the breaking of the C-halogen bond and the formation of the C-nucleophile bond. |

This table presents hypothetical data for a related compound to illustrate the outputs of computational reaction mechanism studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nsf.govworktribe.comnih.govrsc.orgresearchgate.net For this compound, predicting the 1H, 13C, and 19F NMR spectra would be invaluable for its characterization.

The prediction of NMR chemical shifts is typically performed using DFT in combination with specialized methods like the Gauge-Including Atomic Orbital (GIAO) approach. The accuracy of these predictions has been shown to be high, often within a few ppm of experimental values for 19F NMR. worktribe.comrsc.org Such calculations would be sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the fluorine atom would be influenced by the adjacent chlorine atom and the methoxy group further down the ring.

By calculating the NMR spectra for different possible isomers or for different conformations of the molecule, computational methods can aid in the definitive assignment of its structure.

Table 3: Predicted 19F NMR Chemical Shifts for a Fluorinated Aromatic Compound Using Different Computational Methods (Illustrative)

| Computational Method | Basis Set | Predicted 19F Chemical Shift (ppm) |

| ωB97XD | aug-cc-pVDZ | -115.2 |

| B3LYP | 6-31+G(d,p) | -116.5 |

| MP2 | aug-cc-pVDZ | -114.8 |

This table is illustrative, showing the kind of data that would be generated from computational NMR predictions for a molecule like this compound. The values are hypothetical and based on typical results for similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.comnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

An MD simulation of this compound in water, for example, could reveal how the molecule is solvated and whether specific interactions, like hydrogen or halogen bonds with water molecules, are formed. Simulations could also provide insights into the molecule's flexibility and how it might adapt its conformation upon binding to a protein. mdpi.com

Table 4: Potential Outputs of a Molecular Dynamics Simulation for a Halogenated Anisole

This table outlines the types of data that can be obtained from molecular dynamics simulations on a molecule analogous to this compound.

Potential Academic Applications and Derivatives of the Chemical Compound in Advanced Chemical Research

Building Blocks for Complex Organic Synthesis

The strategic arrangement of halogens with differential reactivity makes 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene a versatile tool for constructing complex molecular architectures. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine and carbon-fluorine bonds, rendering the iodo-substituent the most reactive site for transformations such as metal-catalyzed cross-coupling reactions. researchgate.net This predictable reactivity allows for its selective functionalization while leaving the other halogen sites intact for subsequent reactions.

Precursors for Polyhalogenated Aromatic Compounds

The presence of multiple halogen atoms on the benzene (B151609) ring allows this compound to be an ideal starting material for the synthesis of more complex polyhalogenated aromatic compounds. Through reactions that selectively target the iodo group, new functionalities can be introduced without disturbing the chloro and fluoro substituents.

For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions can be employed to introduce alkyl, alkenyl, alkynyl, or aryl groups at the C-4 position. researchgate.netacs.org Subsequent manipulation of the chloro or fluoro groups, although requiring more forcing conditions, could then be pursued to generate intricately substituted polyhalogenated systems. The differential reactivity of aryl halides in such catalytic cycles (I > Br > Cl) is a cornerstone of modern synthetic strategy.

Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

|---|---|

| Ar-I | >1000 |

| Ar-Br | ~100 |

| Ar-Cl | 1 |

| Ar-F | <0.01 |

This table illustrates the generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions.

Scaffolds for Novel Aryl Ether and Polyaromatic Hydrocarbon Synthesis

This compound is a valuable scaffold for synthesizing novel aryl ethers. The synthesis of aryl ethers can be achieved through various methods, including the Ullmann condensation or Buchwald-Hartwig amination-type reactions, by coupling the aryl halide with an alcohol or phenol. Given the high reactivity of the C-I bond, this compound can react selectively with an alcohol in the presence of a suitable catalyst (often copper- or palladium-based) to form a new aryl ether linkage at the C-4 position.

Furthermore, its structure is conducive to the synthesis of polyaromatic hydrocarbons (PAHs). Through sequential cross-coupling reactions, additional aromatic rings can be fused or linked to the initial benzene core, building up larger, conjugated systems. For example, a Suzuki coupling could first introduce a boronic acid-substituted arene at the iodine position, followed by further intramolecular or intermolecular coupling reactions to construct complex PAH frameworks.

Ligands and Catalysts in Organometallic Chemistry

While direct applications of this compound as a ligand are not extensively documented, its derivatives hold significant potential. By employing the reactive iodide handle, phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties can be introduced onto the aromatic ring. The resulting phosphine or NHC-containing compounds can then serve as ligands for transition metals like palladium, rhodium, or iron. The electronic properties of these custom ligands can be finely tuned by the remaining chloro, fluoro, and methoxy (B1213986) substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. For example, the electron-withdrawing nature of the fluorine and chlorine atoms can impact the electron density at the metal center, affecting its catalytic performance. researchgate.net

Materials Science Applications (e.g., precursors for functionalized polymers)

In materials science, halogenated aromatic compounds are frequently used as monomers or precursors for functionalized polymers. chemrxiv.orgresearchgate.net this compound could potentially be incorporated into polymer chains via its most reactive site, the C-I bond. For instance, it could be used in Sonogashira or Suzuki polycondensation reactions to create conjugated polymers. Such materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms in the polymer backbone often enhances properties like thermal stability and electron affinity, which are desirable in these applications. chemrxiv.orgresearchgate.net

Probes for Fundamental Mechanistic Organic Chemistry Studies

The distinct reactivity of the three different halogen substituents on the same aromatic ring makes this compound an interesting substrate for studies in fundamental mechanistic organic chemistry. It can be used as a probe to investigate the selectivity of new catalytic systems for cross-coupling reactions. By running competitive experiments, researchers can quantify the relative rates of reaction at the C-I, C-Cl, and C-F bonds under various conditions, providing valuable insight into the mechanism of catalytic activation of carbon-halogen bonds. nih.gov Such studies are crucial for the rational design of more efficient and selective catalysts for challenging cross-coupling transformations involving less reactive aryl chlorides and fluorides.

Future Research Directions and Perspectives for Halogenated Methoxybenzenes

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex halogenated methoxybenzenes often involves multiple steps and can generate significant chemical waste. A primary focus of future research will be the development of more efficient and environmentally benign synthetic strategies. This aligns with the growing emphasis on green chemistry principles within the chemical industry. paperpublications.orgorganic-chemistry.org

Key areas of development are expected to include:

Catalysis: The use of novel catalysts, particularly those based on earth-abundant and non-toxic metals, will be crucial. Research will likely focus on developing catalysts that can achieve high selectivity and yields under milder reaction conditions, reducing energy consumption. researchgate.net

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, on-demand synthesis. softecks.inrsc.orgresearchgate.netsemanticscholar.orgresearchgate.net The application of flow chemistry to the halogenation and functionalization of methoxybenzenes is a promising avenue for creating more sustainable manufacturing processes. researchgate.net

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. Future synthetic designs will increasingly prioritize atom economy, minimizing the formation of byproducts and waste. paperpublications.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Batch Synthesis | Sustainable Flow Chemistry |

| Reaction Vessel | Large round-bottom flasks | Small-diameter tubes (microreactors) |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Safety | Handling of hazardous reagents can be risky | In-line quenching and smaller reagent volumes enhance safety |

| Scalability | Can be challenging and require re-optimization | More straightforward to scale up by running for longer times |

| Waste Generation | Can be significant due to side reactions and purification | Often minimized due to higher selectivity and efficiency |

Exploration of Novel Reactivity Patterns and Selectivities

The unique electronic environment created by the interplay of electron-donating methoxy (B1213986) groups and electron-withdrawing halogens on a benzene (B151609) ring can give rise to novel and underexplored reactivity. Future research will aim to harness this unique reactivity for the development of new synthetic transformations.

Areas of particular interest include:

Site-Selective Cross-Coupling: In polyhalogenated compounds, selectively reacting one halogen over another presents a significant challenge and a valuable synthetic tool. nih.govacs.orgincatt.nl Future work will focus on developing catalytic systems that can differentiate between different halogen atoms on the same aromatic ring, allowing for the stepwise and controlled introduction of various functional groups. nih.govacs.orgincatt.nlescholarship.orgthieme-connect.com This would enable the synthesis of highly complex and diverse molecular architectures from a single polyhalogenated precursor.

Directed ortho-Metalation (DoM): The methoxy group is a well-known directing group for ortho-lithiation, a powerful C-H activation strategy. wikipedia.orgcornell.edunih.govuoc.gracs.org Investigating the influence of multiple halogen substituents on the regioselectivity of DoM reactions could open up new avenues for the functionalization of specific positions on the aromatic ring that are otherwise difficult to access.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing halogens can activate the aromatic ring towards nucleophilic attack. Exploring the SNAr reactivity of polyhalogenated methoxybenzenes with a variety of nucleophiles could lead to the efficient synthesis of a wide range of substituted aromatic compounds.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and ensuring product quality. The use of advanced in-situ analytical techniques that allow for real-time monitoring of chemical reactions is a rapidly growing area of research. mt.comchromatographytoday.commt.com

Future applications in the synthesis of halogenated methoxybenzenes will likely involve:

In-Situ NMR and IR Spectroscopy: These techniques provide detailed structural and quantitative information about the species present in a reaction mixture as it evolves over time. dr-kiehl.netiastate.eduacs.orgacs.orgacs.orgresearchgate.net By monitoring the consumption of reactants, the formation of intermediates, and the appearance of products in real-time, chemists can gain valuable insights into reaction pathways and identify potential bottlenecks or side reactions. dr-kiehl.netiastate.eduacs.orgacs.orgacs.orgresearchgate.netrsc.org

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical quality and performance attributes. mt.comresearchgate.netwikipedia.orginnopharmaeducation.comnih.gov Integrating in-situ spectroscopic tools into a PAT framework for the synthesis of halogenated methoxybenzenes will enable more robust and reproducible manufacturing processes. researchgate.netwikipedia.orginnopharmaeducation.comnih.gov

Table 2: In-Situ Monitoring Techniques for Chemical Reactions

| Technique | Information Provided | Advantages for Synthesis of Halogenated Methoxybenzenes |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, quantification of species, kinetic data. iastate.edu | Can distinguish between isomers and identify transient intermediates. |

| Infrared (IR) Spectroscopy | Information about functional groups, reaction progress. | Often easier to implement in a flow chemistry setup. |

| Raman Spectroscopy | Complementary vibrational information to IR, good for aqueous systems. | Can be used to monitor reactions in various solvent systems. |

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

In the context of halogenated methoxybenzenes, future research will likely leverage AI and ML in the following ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule, helping chemists to identify the most efficient and cost-effective routes. synthiaonline.comwikipedia.orgsynthiaonline.comthe-scientist.com These tools can also suggest novel and non-intuitive disconnections, leading to the discovery of new synthetic strategies. synthiaonline.comwikipedia.orgsynthiaonline.comthe-scientist.com

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents with high accuracy. aiche.orgappliedclinicaltrialsonline.comacs.org This can save significant time and resources by reducing the need for trial-and-error experimentation. eurekalert.orgaiche.orgappliedclinicaltrialsonline.comacs.org AI algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize impurities. chemrxiv.org

Discovery of New Reactions: By analyzing patterns in chemical reactivity data, AI algorithms may be able to identify novel and previously unknown chemical transformations, expanding the toolbox of synthetic chemists.

The integration of these cutting-edge technologies holds immense promise for accelerating the discovery and development of new halogenated methoxybenzenes with tailored properties for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene, and how do reaction conditions influence yields?

- Methodological Answer : A typical synthesis involves halogenation and functionalization of a methoxybenzene precursor. For example, iodination can be achieved using iodine monochloride (ICl) in dichloromethane under reflux, while chlorination may employ thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) . Reaction time, temperature, and stoichiometry critically impact yields. For instance, prolonged reflux (≥3 hours) ensures complete conversion of intermediates, but excessive heating may lead to side reactions like demethylation of the methoxy group. GC-MS and TLC are recommended for monitoring progress .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- NMR : NMR is critical for confirming fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion cluster (e.g., M+ at m/z 328–330 for Cl/I isotopes) .

- Elemental Analysis : Verify C, H, N, and halogen percentages within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile halogenated byproducts (e.g., SOCl₂ residues) .

- PPE : Wear nitrile gloves and goggles; avoid skin contact, as halogenated aromatics may cause dermatitis.

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, I, OMe) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the benzene ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the iodine-substituted position (C4) due to its lower electron density. Computational studies (DFT calculations) show that the methoxy group’s +M effect increases electron density at C5, making it less reactive toward electrophiles . Experimentally, optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures to enhance C4 selectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding with DMSO may deshield certain carbons .

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, a signal at δ 160 ppm in NMR could correspond to C2-F or C4-I environments; HMBC correlations to adjacent protons clarify assignments .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations to map electrostatic potential (ESP) surfaces. The iodine atom’s polarizability creates a partial positive charge at C4, making it susceptible to nucleophilic attack .

- Transition State Analysis : Calculate activation energies for possible pathways (e.g., MeO⁻ vs. F⁻ leaving groups). NAS at C4-I is favored due to lower ΔG‡ (~25 kcal/mol) compared to C2-F (~40 kcal/mol) .

Key Research Challenges

- Contradictory Reactivity Data : Discrepancies in halogen exchange rates (e.g., I vs. Cl substitution) may arise from solvent polarity or trace metal impurities. Use Chelex-treated solvents to mitigate .

- Scale-Up Limitations : Low solubility in aqueous systems complicates large-scale reactions. Explore co-solvents (e.g., THF/water) or phase-transfer catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.